2-methylpropyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a chromene core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The chromene core can be synthesized through a Pechmann condensation reaction, while the thiazole ring can be formed via Hantzsch thiazole synthesis. The final compound is obtained by coupling these intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the chromene and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chromene and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYLPROPYL 2-(4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The unique combination of functional groups in 2-METHYLPROPYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H22N2O5S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-methylpropyl 2-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H22N2O5S/c1-10(2)9-27-20(26)18-13(5)22-21(29-18)23-19(25)16-8-14(24)17-12(4)6-11(3)7-15(17)28-16/h6-8,10H,9H2,1-5H3,(H,22,23,25) |
InChI Key |
ICGJLYCIYAATJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.